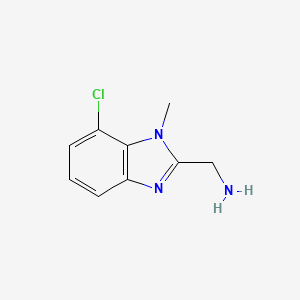
(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine
Vue d'ensemble
Description
(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine, with the molecular formula C9H10ClN3 and a molecular weight of 195.65 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10ClN3
- Molecular Weight : 195.65 g/mol
- CAS Number : 1183212-04-5
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. Its structural features suggest potential interactions with biological targets involved in cell proliferation and apoptosis.
Antiproliferative Effects
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 23 - 33 | Inhibition of tubulin polymerization |
| MDA-MB-231 (TNBC) | 23 - 33 | Colchicine-binding site interaction |
| HL60 | 8.3 | Induction of apoptosis |
| HCT116 | 1.3 | Cell cycle arrest at G2/M phase |
The mechanisms through which this compound exerts its biological effects include:
- Tubulin Destabilization : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and ultimately apoptosis in cancer cells .
- Apoptosis Induction : Flow cytometry analyses reveal that treatment with this compound results in increased apoptotic markers in treated cells, indicating a potential role as an anticancer agent .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
Study 1: Antiproliferative Activity in Breast Cancer Cells
A study published in MDPI evaluated several derivatives of benzodiazoles, including our compound of interest. It was found that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents .
Study 2: Mechanistic Insights into Cell Cycle Arrest
Another research article focused on the mechanism by which this compound induces G2/M phase arrest in cancer cells. The study utilized confocal microscopy to visualize microtubule organization post-treatment, confirming significant alterations consistent with tubulin destabilization .
Propriétés
IUPAC Name |
(7-chloro-1-methylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-13-8(5-11)12-7-4-2-3-6(10)9(7)13/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRDEGYDWOYRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=CC=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















